molecular formula C15H15N3OS B2405740 (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034284-84-7

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No. B2405740
CAS RN: 2034284-84-7
M. Wt: 285.37
InChI Key: SOQBRPSZAHSSBK-UHFFFAOYSA-N
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Description

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Crystal Structure Studies

Antimicrobial and Antiparasitic Properties

While specific studies on this compound are limited, related pyrazole derivatives have demonstrated promising antimicrobial and antiparasitic activities. For instance, some pyrazoles exhibit antileishmanial and antimalarial effects. Researchers have explored the molecular interactions of these compounds with relevant biological targets. Notably, a molecular simulation study revealed that a closely related compound had potent in vitro antipromastigote activity, characterized by a favorable binding pattern in the active site of LmPTR1 . Further investigations into the specific mechanisms and targets of our compound could unveil its potential in combating infectious diseases.

Cytotoxic and Anticancer Properties

Pyrazole-containing compounds have drawn attention for their potential anticancer properties. Although direct data on our compound are scarce, similar derivatives with electron-donating and electron-withdrawing groups have exhibited cytotoxic activity. Structure-activity relationship (SAR) studies could shed light on the optimal substituents for enhancing cytotoxic effects. Additionally, exploring its interactions with cancer-related proteins and pathways may reveal novel therapeutic avenues .

Supramolecular Chemistry and Crystal Engineering

Given the absence of planar stacking interactions, our compound’s supramolecular behavior remains intriguing. Researchers can explore its self-assembly properties, crystal engineering, and potential applications in materials science. Understanding how small structural changes influence its supramolecular environment is essential for designing functional materials .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(17-9-14-8-13(17)10-20-14)11-3-1-4-12(7-11)18-6-2-5-16-18/h1-7,13-14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQBRPSZAHSSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

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